molecular formula C8H7ClN2O B3391113 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one CAS No. 1393576-06-1

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Cat. No.: B3391113
CAS No.: 1393576-06-1
M. Wt: 182.61 g/mol
InChI Key: DEYKQZWDQRUPHC-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that contains a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted pyridine with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming naphthyridine oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield naphthyridine oxides, while substitution could produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: For their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As potential therapeutic agents due to their bioactivity.

    Industry: In the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,6-naphthyridine
  • 5,8-Dihydro-1,6-naphthyridin-7(6H)-one
  • Chloro-substituted naphthyridines

Uniqueness

2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of both chloro and dihydro functionalities, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.

Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-5-4-10-8(12)3-6(5)11-7/h1-2H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYKQZWDQRUPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393576-06-1
Record name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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